molecular formula C8H9N3 B1387730 (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine CAS No. 1023655-32-4

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

Cat. No. B1387730
M. Wt: 147.18 g/mol
InChI Key: VDXMZLDXEZZTHE-UHFFFAOYSA-N
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Description

“(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine” is a chemical compound with the molecular formula C8H9N3 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of “(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine” and its derivatives has been reported in scientific literature . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine” consists of a pyrrolo[2,3-b]pyridine core with a methanamine group attached at the 6-position . The InChI code for this compound is 1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11) .


Physical And Chemical Properties Analysis

“(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine” is a solid substance . It has a molecular weight of 147.18 . The compound should be stored at 4 degrees Celsius .

Safety And Hazards

The safety data sheet for “(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXMZLDXEZZTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652852
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine

CAS RN

1023655-32-4
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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